Cas no 83-72-7 (Lawsone)

La lawsona, también conocida como 2-hidroxi-1,4-naftoquinona, es un compuesto orgánico natural perteneciente a la familia de las naftoquinonas. Se encuentra principalmente en las hojas de la planta Lawsonia inermis (henna) y es responsable de sus propiedades colorantes. Químicamente, actúa como un agente quelante, formando complejos estables con proteínas, lo que le confiere aplicaciones en tintes naturales para cabello y piel. Su estructura quinoidal le otorga actividad antioxidante y propiedades antimicrobianas moderadas. En formulaciones farmacéuticas, se estudia por su potencial como fotosensibilizador en terapias dermatológicas. Su baja toxicidad y biodegradabilidad lo hacen relevante en productos cosméticos sostenibles.
Lawsone structure
Lawsone structure
Nombre del producto:Lawsone
Número CAS:83-72-7
MF:C10H6O3
Megavatios:174.152842998505
MDL:MFCD00001678
CID:34303
PubChem ID:6755

Lawsone Propiedades químicas y físicas

Nombre e identificación

    • 2-Hydroxynaphthalene-1,4-dione
    • C.I. 75480~Lawsone
    • lawsone (2-hydroxy-1,4-naphthoquinone)
    • Natural Orange 6
    • 2-Hydroxy-1,4-naphthoquinone
    • C.I. 75480
    • Lawsone
    • 2-Hydroxy-1,4-naphoquinone
    • 2-Hydroxy-1.4-naphthoquinone
    • LAWSONE(P)
    • LAWSONE(RG)
    • 2-Hydroxy-1,4-naphthalenedione
    • 2-Hydroxy-p-naphthoquinone
    • Natural orange 6
    • 2-Hydroxynaphthoquinone
    • Henna
    • Mehendi
    • Mendi
    • Lawson
    • HANA
    • Flower of paradise
    • C.I. Natural Orange 6
    • 1,4-Naphthalenedione, 2-hydroxy-
    • Lawsonia alba
    • Henna leaves
    • 1,4-Naphthoquinone, 2-hydroxy-
    • 2-hydroxy-1,4-dihydronaphthalene-1,4-dione
    • 2-HYDROXY-
    • 1,4-Naphthoquinone, 2-hydroxy- (6CI, 8CI)
    • 2-Hydroxy-1,4-naphthalenedione (ACI)
    • 1,4-Dihydro-1,4-dioxo-2-hydroxynaphthalene
    • Henna (dye)
    • NSC 27285
    • NSC 52500
    • NSC 8625
    • Pakarli
    • Q 0
    • Quino Power 20
    • Quino Power LSN
    • Quinoexter 2014
    • Quinoexter QE 2014
    • MDL: MFCD00001678
    • Renchi: 1S/C10H6O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,12H
    • Clave inchi: CSFWPUWCSPOLJW-UHFFFAOYSA-N
    • Sonrisas: O=C1C2C(=CC=CC=2)C(=O)C(O)=C1
    • Brn: 1565260

Atributos calculados

  • Calidad precisa: 174.031694g/mol
  • Carga superficial: 0
  • XLogP3: 0.9
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Cuenta de enlace giratorio: 0
  • Masa isotópica única: 174.031694g/mol
  • Masa isotópica única: 174.031694g/mol
  • Superficie del Polo topológico: 54.4Ų
  • Recuento de átomos pesados: 13
  • Complejidad: 291
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Peso molecular: 174.15
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 3

Propiedades experimentales

  • Color / forma: Bright yellow prismatic crystals.
  • Denso: 1.2346 (rough estimate)
  • Punto de fusión: 192-195 °C (dec.) (lit.)
  • Punto de ebullición: 339.9°C at 760 mmHg
  • Punto de inflamación: 192
  • índice de refracción: 1.5036 (estimate)
  • Disolución: less than 1 mg/mL at 66° F (NTP, 1992)
  • Coeficiente de distribución del agua: 2 g/L (20 ºC)
  • Estabilidad / vida útil: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 54.37000
  • Logp: 1.50750
  • Merck: 5393
  • Índice de color: 75480
  • Disolución: Soluble in water and glacial acetic acid

Lawsone Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315,H319,H335
  • Declaración de advertencia: P261,P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S26-S37/39-S36/37/39
  • Rtecs:QL8200000
  • Señalización de mercancías peligrosas: Xi
  • TSCA:Yes
  • Términos de riesgo:R22; R36; R68
  • Categoría de embalaje:II
  • Condiciones de almacenamiento:Sealed in dry,Room Temperature

Lawsone Datos Aduaneros

  • Código HS:2914690090
  • Datos Aduaneros:

    China Customs Code:

    2914690090

    Overview:

    2914690090 Other Quinones. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Summary:

    2914690090 other quinones.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

Lawsone PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-20637-25.0g
2-hydroxy-1,4-dihydronaphthalene-1,4-dione
83-72-7 95.0%
25.0g
$62.0 2025-03-21
Enamine
EN300-20637-0.25g
2-hydroxy-1,4-dihydronaphthalene-1,4-dione
83-72-7 95.0%
0.25g
$19.0 2025-03-21
Enamine
EN300-20637-0.1g
2-hydroxy-1,4-dihydronaphthalene-1,4-dione
83-72-7 95.0%
0.1g
$19.0 2025-03-21
TRC
H949535-5g
2-Hydroxy-1,4-naphthoquinone
83-72-7
5g
$ 65.00 2023-09-07
TRC
H949535-25g
2-Hydroxy-1,4-naphthoquinone
83-72-7
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$ 130.00 2022-06-04
Alichem
A219003782-100g
2-Hydroxy-1,4-naphoquinone
83-72-7 98%
100g
$183.00 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H74470-25g
Lawsone
83-72-7
25g
¥296.0 2021-09-09
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
H46805-10G
Lawsone
83-72-7
10g
¥396.62 2023-10-16
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
H46805-100G
Lawsone
83-72-7
100g
¥2068.97 2023-10-16
Apollo Scientific
OR11196-25g
2-Hydroxy-1,4-naphthoquinone
83-72-7 98+%
25g
£24.00 2025-03-21

Lawsone Métodos de producción

Synthetic Routes 1

Condiciones de reacción
Referencia
Reaction of 1,4-naphthoquinone α-oxide with hydrochloric and hydrobromic acids
Bobrov, A. I.; et al, Ukrainskii Khimicheskii Zhurnal (Russian Edition), 1979, 45(9), 900-1

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide ,  Oxygen Catalysts: Carbamide peroxide Solvents: tert-Butanol ;  24 h, rt; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
One-pot Synthesis of 2-Hydroxy-1,4-Naphthoquinone (Lawsone)
Sivakumar, Dhanavel; et al, Current Organic Synthesis, 2019, 16(3), 431-434

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Potassium superoxide Solvents: Toluene ,  Tetrahydrofuran
Referencia
Reactivity of potassium superoxide in heterogeneous phase. Oxidation of naphthalenediols to hydroxynaphthoquinones
De Min, Martine; et al, Tetrahedron, 1992, 48(10), 1869-82

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide ,  Oxygen Solvents: tert-Butanol ;  2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referencia
Naphtho[2,3-b]furan-4,9-dione synthesis via palladium-catalyzed reverse hydrogenolysis
Li, Jimei; et al, Chemical Communications (Cambridge, 2019, 55(16), 2348-2351

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water
Referencia
Reactions of N-sulfinylarylamines with 1,4-benzoquinone and 1,4-naphthoquinone: synthesis of N-arylsulfinamoyl quinones and their hydrolysis to hydroxyquinones
Amarasekara, Ananda S.; et al, Journal of the Chemical Society, 1995, (13), 1653-8

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  3 h, 40 °C
1.2 Solvents: Water ;  0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Synthesis of pharmacologically important naphthoquinones and anticancer activity of 2-benzyllawsone through DNA topoisomerase-II inhibition
Kumar, Balagani Sathish; et al, Bioorganic & Medicinal Chemistry, 2017, 25(4), 1364-1373

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Potassium hydroxide ,  Oxygen Catalysts: Polyethylene glycol ,  Rhenium carbonyl Solvents: 1,2-Dimethoxyethane
Referencia
Oxidation of cyclic ketones catalyzed by polyethylene glycol and rhenium carbonyl under basic and exceptionally mild conditions
Osowska-Pacewicka, Krystyna; et al, Journal of Organic Chemistry, 1988, 53(4), 808-10

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  30 min, rt; 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referencia
Discovery of juglone and its derivatives as potent SARS-CoV-2 main proteinase inhibitors
Cui, Jiahua ; et al, European Journal of Medicinal Chemistry, 2021, 225,

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  1 h, 70 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water
Referencia
Design, synthesis and activity of BBI608 derivatives targeting on stem cells
Zhou, Qifan; et al, European Journal of Medicinal Chemistry, 2018, 151, 39-50

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Erbium chloride Solvents: Methanol ,  Water ;  45 min, 60 °C
1.2 Reagents: Ammonia Solvents: Water ;  3 h, pH 5 - 6, 60 °C
Referencia
Spectral and antibacterial investigations of Er(III) Juglonates
Shinde, Vishwambhar P.; et al, International Journal of ChemTech Research, 2017, 10(3), 740-748

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Catalysts: Manganate(4-), chloro[[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl-κN21,κ… Solvents: Water ;  25 °C; 15 min, 22 °C
Referencia
Selective oxidation of 2-naphthol to 2-hydroxy-1,4-naphthoquinone with hydrogen peroxide catalyzed by 5,10,15,20-tetrakis(p-sulfonatophenyl)porphinatomanganese(III) chloride in aqueous solution.
Hassanein, M.; et al, Catalysis Communications, 2017, 97, 134-137

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Sodium hydroxide
Referencia
Synthesis and antioxidant activity of novel series of naphthoquinone derivatives attached to benzothiophene moiety
Gouda, Moustafa A.; et al, Medicinal Chemistry (Los Angeles, 2013, 3(2), 228-232

Synthetic Routes 13

Condiciones de reacción
Referencia
Photochemistry of 2-arenesulfonyloxy-2-cyclohexenone. A convenient α-arylation of 1,2-cyclohexanediones
Feigenbaum, Alexander; et al, Tetrahedron Letters, 1979, (6), 537-40

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  15 min, rt; 1 h, 45 - 50 °C; 45 °C → 25 °C
1.2 Solvents: Methanol ,  Water ;  60 °C
Referencia
Production method of 2-hydroxynaphthoquinone-1,4
, Poland, , ,

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  50 min, reflux
1.2 Reagents: Sulfuric acid ,  Water ,  Potassium dichromate ;  cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  20 min, 100 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Synthesis of lawsone as dye
Li, Hong; et al, Advanced Materials Research (Durnten-Zurich, 2012, 550, 550-553

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Tetraethylammonium bromide ,  Potassium superoxide Solvents: Dimethylformamide ;  15 min, rt
1.2 15 - 20 h, rt
Referencia
An efficient C-C bond cleavage of 1,2-diols using tetraethylammonium superoxide
Singh, Krishna Nand; et al, Indian Journal of Chemistry, 2007, (8), 1347-1351

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Potassium hydroxide ,  Oxygen Catalysts: Polyethylene glycol ,  Rhenium carbonyl Solvents: 1,2-Dimethoxyethane
Referencia
Oxidation of cyclic ketones catalyzed by polyethylene glycol and rhenium carbonyl under basic and exceptionally mild conditions
Osowska-Pacewicka, Krystyna; et al, Journal of Organic Chemistry, 1988, 53(4), 808-10

Synthetic Routes 18

Condiciones de reacción
Referencia
Photochemical reaction of 2-bromo-3-methoxy-1,4-naphthoquinone with silylenol ether - one-pot synthesis of polycyclic aromatic compounds
Maruyama, Kazuhiro; et al, Heterocycles, 1981, 16(11), 1963-74

Synthetic Routes 19

Condiciones de reacción
1.1 Solvents: Water
Referencia
Oxidative and oxidative-hydrolytic transformations of organic molecules. IV. Oxidative-hydrolytic changes of 2-methyl-1,4-naphthoquinone oxide
Shchukina, L. A.; et al, Zhurnal Obshchei Khimii, 1949, 19, 183-92

Synthetic Routes 20

Condiciones de reacción
Referencia
Example of the reaction at the solid-liquid interface: oxidation of naphthalenediols by potassium superoxide
Vidril-Robert, Daniele; et al, Tetrahedron Letters, 1984, 25(5), 529-32

Synthetic Routes 21

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid
Referencia
Regiospecific synthesis of hydroxyquinones and related compounds from 3-tert-butoxycyclobutene-1,2-dione
Heerding, Julia M.; et al, Journal of Organic Chemistry, 1991, 56(12), 4048-50

Synthetic Routes 22

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Ruthenium (Polymer-supported RuII-Pheox) Solvents: Dichloromethane ;  2 h, 1 atm, 25 °C
Referencia
Aerobic oxidation of dihydroxyarenes substrates catalyzed by polymer-supported RuII-Pheox/silica-gel: a beneficial route for purification of industrial water
Abu-Elfotoh, Abdel-Moneim, Letters in Organic Chemistry, 2022, 19(3), 236-243

Synthetic Routes 23

Condiciones de reacción
1.1 Reagents: Potassium superoxide Solvents: Toluene ,  Tetrahydrofuran
Referencia
Reactivity of potassium superoxide in heterogeneous phase. Oxidation of naphthalenediols to hydroxynaphthoquinones
De Min, Martine; et al, Tetrahedron, 1992, 48(10), 1869-82

Synthetic Routes 24

Condiciones de reacción
1.1 Reagents: 1-Imino-1H-isoindol-3-amine ,  Oxygen Catalysts: Cobalt (cobalt-exchanged montmorillonite K10) Solvents: 1,4-Dioxane ,  Water ;  6 h, rt
Referencia
Activated zeolites and heteropolyacids: an efficient catalysts for the synthesis of triacetoxyaromatic precursors of hydroxyquinones
Hadjila, Dokari; et al, Asian Journal of Chemistry, 2013, 25(11), 6112-6116

Synthetic Routes 25

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water
Referencia
2-Hydroxy-1,4-naphthoquinone
Fieser, L. F.; et al, Organic Syntheses, 1941, 21, 56-9

Synthetic Routes 26

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  o-Xylene
1.2 Reagents: Sulfuric acid Solvents: Water
Referencia
Preparation of 2-hydroxy-1,4-naphthoquinone
, Japan, , ,

Synthetic Routes 27

Condiciones de reacción
1.1 Reagents: Oxygen ,  Zirconium phosphate Catalysts: Iron(III) phthalocyanine Solvents: 1,4-Dioxane ,  Water
Referencia
Supported metalated phthalocyanine as catalyst for oxidation by molecular oxygen. Synthesis of quinones and carbonyl compounds
Villemin, Didier; et al, Synthetic Communications, 2002, 32(10), 1501-1515

Synthetic Routes 28

Condiciones de reacción
Referencia
Oxidation of tetralones by potassium superoxide solubilized by crown ether
Hocquaux, Michel; et al, Tetrahedron Letters, 1984, 25(5), 533-6

Synthetic Routes 29

Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide Solvents: tert-Butanol
Referencia
Quinones. VII. New routes to 2-hydroxy-1,4-naphthaquinones
Baillie, A. C.; et al, Journal of the Chemical Society [Section] C: Organic, 1966, (23), 2184-6

Synthetic Routes 30

Condiciones de reacción
1.1 Reagents: Acetic anhydride Catalysts: Sulfuric acid ;  8 h, 10 °C
1.2 Reagents: Sodium methoxide Solvents: Methanol ;  30 min, rt; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referencia
Discovery of juglone and its derivatives as potent SARS-CoV-2 main proteinase inhibitors
Cui, Jiahua ; et al, European Journal of Medicinal Chemistry, 2021, 225,

Synthetic Routes 31

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Catalysts: Iron tetraphenylporphyrin chloride Solvents: Methanol
Referencia
Oxidation of naphthol with hydroperoxide catalyzed by metalloporphyrins. (II) Mechanism for preparation of 2-hydroxy-1,4-naphthaqinone
Yan, Yan; et al, Gaodeng Xuexiao Huaxue Xuebao, 2000, 21(1), 108-111

Synthetic Routes 32

Condiciones de reacción
Referencia
Photochemical reactivity of α-sulfonyloxy enones: an easy method for arylation of 1,2-diketones
Feigenbaum, Alexandre; et al, Journal of Organic Chemistry, 1984, 49(13), 2355-60

Lawsone Raw materials

Lawsone Preparation Products

Lawsone Proveedores

atkchemica
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:83-72-7)Lawsone
Número de pedido:CL15073
Estado del inventario:in Stock
Cantidad:1g/5g/10g/100g
Pureza:95%+
Información sobre precios actualizada por última vez:Wednesday, 27 November 2024 17:36
Precio ($):discuss personally

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